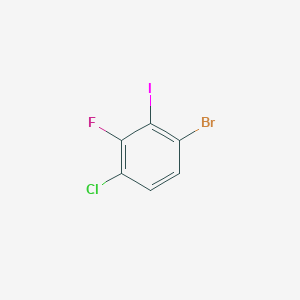

6-Bromo-3-chloro-2-fluoroiodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-chloro-2-fluoroiodobenzene is a compound with the CAS Number: 1820674-47-2 . It has a molecular weight of 335.34 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-4-chloro-3-fluoro-2-iodobenzene . The InChI code is 1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the retrieved data.Applications De Recherche Scientifique

Vibrational Spectroscopy and Electronic States

One key area of application is in the study of vibrational spectra and electronic states of halobenzene derivatives. Kwon et al. (2002) utilized mass-analyzed threshold ionization spectrometry to study the vibrational spectra of halobenzene cations, including compounds similar to 6-Bromo-3-chloro-2-fluoroiodobenzene. Their research provides insights into the ground and excited electronic states of these molecules, highlighting the compound's role in understanding molecular ionization and electronic transitions (Kwon, H.-L. Kim, & M. Kim, 2002).

Synthetic Chemistry and Polymer Cross-linking

In synthetic chemistry, Chapyshev and Chernyak (2013) demonstrated how halogenated benzenes undergo selective reactions to form novel compounds with potential applications in polymer chemistry and organic synthesis. Their work on triazidation of halobenzenes, including molecules structurally related to this compound, showcases the compound's utility in creating photoactive cross-linking agents for polymer development (Chapyshev & Chernyak, 2013).

Materials Science and Crystal Structure Prediction

In materials science, Misquitta et al. (2008) engaged in the prediction of crystal structures for halogenated benzene derivatives, employing first principles and computational methods. Their work contributes to the understanding of how compounds like this compound can influence the formation and properties of crystalline materials (Misquitta, Welch, Stone, & Price, 2008).

Spectroscopic and Photophysical Properties

Exploring the spectroscopic and photophysical properties of halogen-substituted benzothiazoles, Misawa et al. (2019) highlighted the influence of halogen atoms on the electronic absorption and fluorescence emission characteristics. The presence of bromo, chloro, and fluoro groups, akin to those in this compound, alters the molecular properties, affecting their potential applications in fluorescence-based technologies (Misawa et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, wearing protective gloves, and ensuring good ventilation .

Propriétés

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYDOAGNYVTLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)

![4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B2779844.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2779852.png)

![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)